tert-Butyl 2-(4-fluorophenyl)acetate
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Overview
Description
tert-Butyl 2-(4-fluorophenyl)acetate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the oxygen atom of the ester functional group, and a 4-fluorophenyl group attached to the alpha carbon of the acetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds are known to participate in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Result of Action
Similar compounds have been studied for their potential antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-fluorophenyl)acetate typically involves the esterification of 2-(4-fluorophenyl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions such as temperature, pressure, and reactant concentrations are optimized to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(4-fluorophenyl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-(4-fluorophenyl)acetic acid and tert-butyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution reactions.
Major Products:
Hydrolysis: 2-(4-fluorophenyl)acetic acid and tert-butyl alcohol.
Reduction: 2-(4-fluorophenyl)ethanol.
Substitution: Products depend on the nucleophile used, such as 4-methoxyphenyl derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-(4-fluorophenyl)acetate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a prodrug. The ester linkage can be hydrolyzed in vivo to release the active drug, 2-(4-fluorophenyl)acetic acid, which may exhibit anti-inflammatory or analgesic properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique structural features make it suitable for applications in polymer chemistry and materials science.
Comparison with Similar Compounds
tert-Butyl acetate: Lacks the 4-fluorophenyl group, making it less reactive in aromatic substitution reactions.
2-(4-Fluorophenyl)acetic acid: The free acid form, which is more polar and less volatile than the ester.
tert-Butyl 2-phenylacetate: Similar structure but without the fluorine atom, affecting its reactivity and biological activity.
Uniqueness: tert-Butyl 2-(4-fluorophenyl)acetate is unique due to the presence of both the tert-butyl ester and the 4-fluorophenyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and specific reactivity in aromatic substitution reactions.
Properties
IUPAC Name |
tert-butyl 2-(4-fluorophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZCRXLOOKIYPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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